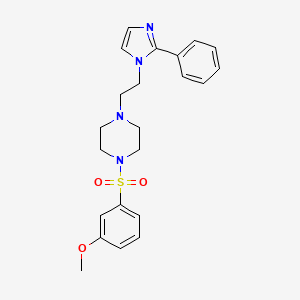

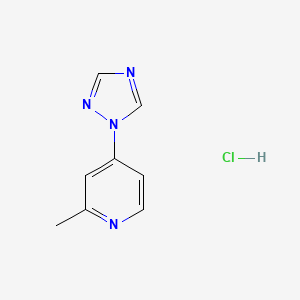

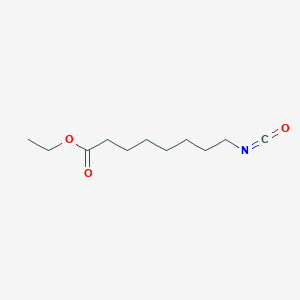

![molecular formula C16H20N6O2 B2844383 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-39-7](/img/structure/B2844383.png)

7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .

Synthesis Analysis

The synthesis of similar compounds often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, a related compound, ®-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]-triazine-6,8-dione, has a boiling point of 575.3±60.0 °C and a density of 1.43±0.1 g/cm3 .Scientific Research Applications

Syntheses and Antitumor Activity

Novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, which are chemically related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, have been synthesized and examined for their biological activities. Specifically, these compounds have been actively explored for their antitumor properties, with certain derivatives showing promising activity against P388 leukemia. However, their vascular relaxing effects were found to be minimal (Ueda et al., 1987).

Synthesis and Antiviral Activity

The synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a structure similar to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, has been investigated. These compounds exhibit moderate antiviral activity, particularly against rhinoviruses, at non-toxic dosage levels (Kim et al., 1978).

Affinity and Pharmacological Evaluation

Research has also been conducted on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which are structurally related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These compounds have been evaluated for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and have shown potential in displaying antidepressant- and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

Further research has been done on triazino and triazolo[4,3-e]purine derivatives, which are similar in structure to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Certain compounds among these derivatives have exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity (Ashour et al., 2012).

Crystal Structure Analysis

Studies have also involved the synthesis and crystal structure analysis of derivatives closely related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These analyses contribute significantly to understanding the molecular geometry and potential reactivity of these compounds, which is crucial for their application in scientific research (Qing-min et al., 2004).

Future Directions

properties

IUPAC Name |

7-[(E)-but-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-5-7-9-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-6-2/h5-7H,2,8-10H2,1,3-4H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGWEMWGGXFMDY-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16620557 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

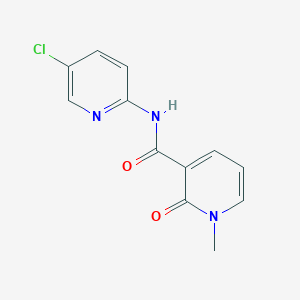

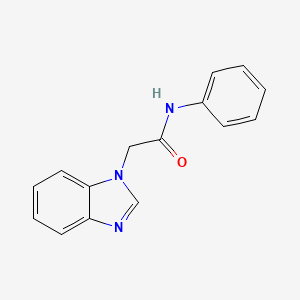

![N-(8-Methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2844305.png)

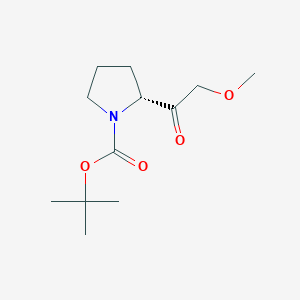

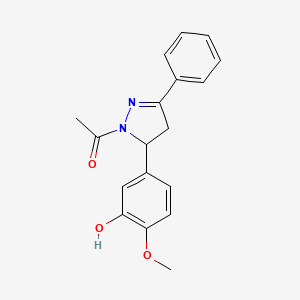

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844307.png)

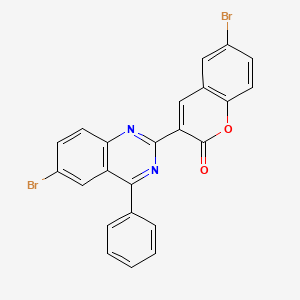

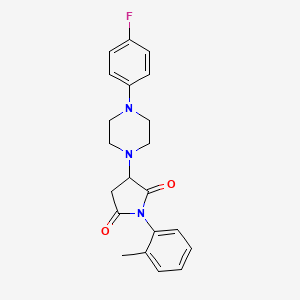

![N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2844311.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844316.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone](/img/structure/B2844322.png)